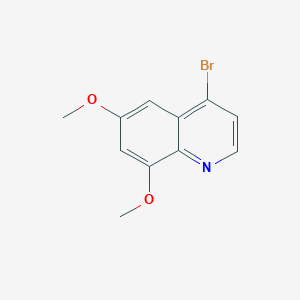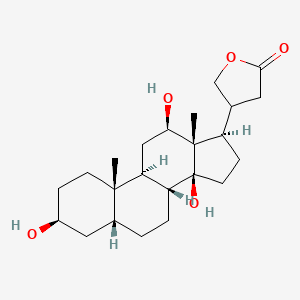
(RS)-20,22-Dihydrodigoxigenin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(RS)-20,22-Dihydrodigoxigenin is a hydroxy steroid derivative of digoxigenin, a compound known for its role in various biological and medicinal applications. It is characterized by its molecular formula C23H36O5 and a molecular weight of 392.53. This compound is a 20,22-dihydro derivative of digoxigenin, featuring hydroxy groups at the 3β-, 12β-, and 14β-positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (RS)-20,22-Dihydrodigoxigenin typically involves the reduction of digoxigenin. This can be achieved using various reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation under specific conditions to ensure the selective reduction at the 20,22-positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process would likely include steps for purification and quality control to ensure the compound meets the required standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions: (RS)-20,22-Dihydrodigoxigenin can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under controlled conditions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of this compound.
Reduction: Further reduced derivatives or complete reduction to the corresponding alcohol.
Substitution: Substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(RS)-20,22-Dihydrodigoxigenin has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in molecular biology techniques, such as labeling nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and cardioprotective effects.
Industry: Utilized in the development of diagnostic tools and pharmaceuticals.
Mecanismo De Acción
The mechanism by which (RS)-20,22-Dihydrodigoxigenin exerts its effects involves binding to specific molecular targets and pathways. It may interact with cellular receptors or enzymes, leading to biological responses such as modulation of gene expression or inhibition of inflammatory processes.
Comparación Con Compuestos Similares
Digoxigenin
3β,12β,14β-Trihydroxy-5β-cardanolide
Other hydroxylated derivatives of digoxigenin
This comprehensive overview provides a detailed understanding of (RS)-20,22-Dihydrodigoxigenin, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C23H36O5 |
|---|---|
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
4-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one |
InChI |
InChI=1S/C23H36O5/c1-21-7-5-15(24)10-14(21)3-4-17-18(21)11-19(25)22(2)16(6-8-23(17,22)27)13-9-20(26)28-12-13/h13-19,24-25,27H,3-12H2,1-2H3/t13?,14-,15+,16-,17-,18+,19-,21+,22+,23+/m1/s1 |
Clave InChI |
MWPLZPAHTHIKQB-TYQBGLJKSA-N |
SMILES isomérico |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5CC(=O)OC5)O)C)O)O |
SMILES canónico |
CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5CC(=O)OC5)O)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(6-chloropyridin-3-yl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15354874.png)
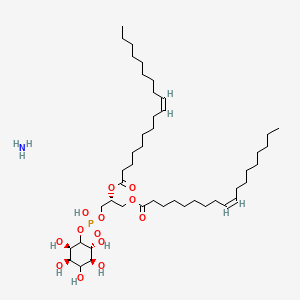
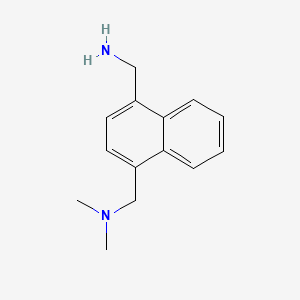
![Sodium ((2-(2-Methoxyethyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonyl)amide](/img/structure/B15354896.png)
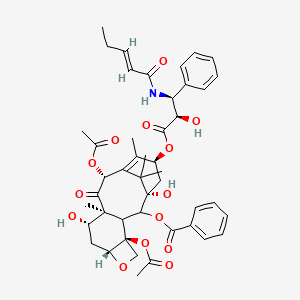
![6-prop-2-ynyl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15354906.png)
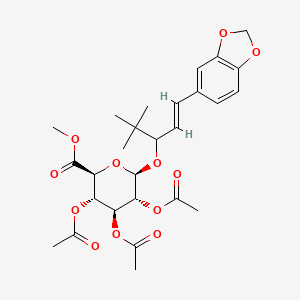
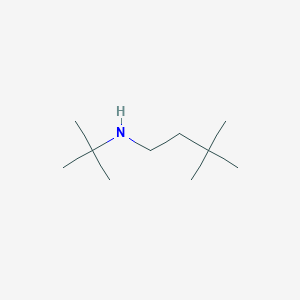

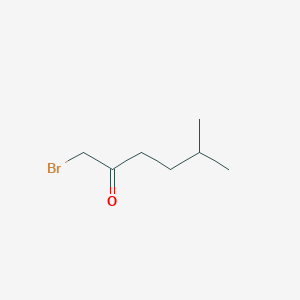
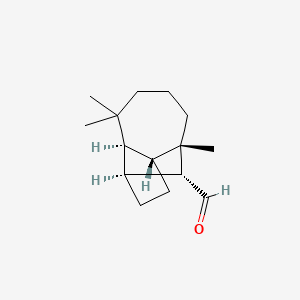
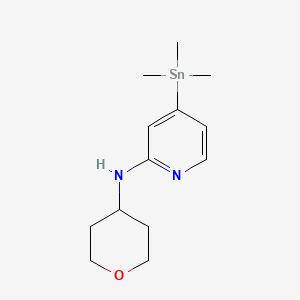
![N-[(3S,4R)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B15354967.png)
